N-benzyl-3-(2-bromo-4,6-dimethoxyphenyl)-2-cyanoprop-2-enamide
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Overview
Description
N-benzyl-3-(2-bromo-4,6-dimethoxyphenyl)-2-cyanoprop-2-enamide is a synthetic organic compound characterized by its unique chemical structure. This compound features a benzyl group, a bromo-substituted dimethoxyphenyl ring, and a cyanopropenamide moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-(2-bromo-4,6-dimethoxyphenyl)-2-cyanoprop-2-enamide typically involves multi-step organic reactions. One common method includes the following steps:
Bromination: The starting material, 4,6-dimethoxyphenol, undergoes bromination using bromine or a brominating agent to introduce the bromo group at the 2-position.
Formylation: The brominated product is then subjected to formylation to introduce a formyl group at the 3-position.
Knoevenagel Condensation: The formylated compound undergoes a Knoevenagel condensation with malononitrile in the presence of a base to form the cyanopropenamide moiety.
Benzylation: Finally, the compound is benzylated using benzyl chloride and a base to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3-(2-bromo-4,6-dimethoxyphenyl)-2-cyanoprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base or catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-benzyl-3-(2-bromo-4,6-dimethoxyphenyl)-2-cyanoprop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of N-benzyl-3-(2-bromo-4,6-dimethoxyphenyl)-2-cyanoprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating enzyme activity.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Affecting the expression of specific genes involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-3-(2-chloro-4,6-dimethoxyphenyl)-2-cyanoprop-2-enamide
- N-benzyl-3-(2-fluoro-4,6-dimethoxyphenyl)-2-cyanoprop-2-enamide
- N-benzyl-3-(2-iodo-4,6-dimethoxyphenyl)-2-cyanoprop-2-enamide
Uniqueness
N-benzyl-3-(2-bromo-4,6-dimethoxyphenyl)-2-cyanoprop-2-enamide is unique due to the presence of the bromo group, which can influence its reactivity and biological activity. The bromo substituent can enhance the compound’s ability to participate in substitution reactions and may also affect its interaction with biological targets.
Properties
IUPAC Name |
N-benzyl-3-(2-bromo-4,6-dimethoxyphenyl)-2-cyanoprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O3/c1-24-15-9-17(20)16(18(10-15)25-2)8-14(11-21)19(23)22-12-13-6-4-3-5-7-13/h3-10H,12H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQYYHMGYYIFVLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)Br)C=C(C#N)C(=O)NCC2=CC=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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